2C-B-Fly

Catalog No.
S727786
CAS No.
178557-21-6
M.F
C12H15BrClNO2
M. Wt
320.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2C-B-Fly

CAS Number

178557-21-6

Product Name

2C-B-Fly

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H

InChI Key

XHRNOQRXDGETTA-UHFFFAOYSA-N

SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br

Synonyms

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride;

Canonical SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

2C-B-FLY is a psychedelic compound belonging to the phenethylamine and benzodihydrodifuran classes. It is a derivative of the 2C family of psychedelics, specifically an analog of 2C-B, which was first synthesized in 1996 by Aaron P. Monte. The chemical structure of 2C-B-FLY is characterized by its unique arrangement, featuring a bromine atom at the R4 position of the phenyl ring, and it is known for producing psychedelic and entactogenic effects similar to those of mescaline and MDA, with effects lasting between six to twelve hours depending on dosage .

The full systematic name of 2C-B-FLY is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-4-yl)ethanamine. Its distinctive structure includes two tetrahydrofuran rings fused to a central benzene ring, which contributes to its psychoactive properties and potentially increases its binding efficacy at serotonin receptors .

  • The mechanism of action for 2C-B-Fly remains unknown due to the absence of in-depth studies. However, its structural similarity to 2C-B suggests a potential interaction with serotonin receptors, particularly the 5-HT2A subtype, which is linked to psychedelic effects [].
  • Due to its classification as a designer drug, there's a lack of safety data specific to 2C-B-Fly.
  • Similar compounds within the 2C family can be highly potent and cause unpredictable psychoactive effects, seizures, and even death [].

Important Note:

  • 2C-B-Fly is a controlled substance in many countries due to its potential for misuse.
  • Self-experimentation with this compound can be dangerous.
Involving 2C-B-FLY pertain to its synthesis and metabolic processing. The synthesis typically involves the bromination of 2C-B or related compounds to introduce the bromine substituent at the appropriate position. This process may also involve various steps of reduction or cyclization to form the dihydrodifuran structure.

In biological systems, 2C-B-FLY undergoes metabolic transformations that include hydroxylation and demethylation, leading to the formation of several metabolites. Studies have identified numerous phase I and phase II metabolites through liquid chromatography-mass spectrometry techniques, indicating a complex metabolic pathway that includes conjugation with glucuronic acid .

The biological activity of 2C-B-FLY is primarily mediated through its interaction with serotonin receptors, particularly as a partial agonist at the 5-HT2A receptor. This interaction is believed to be responsible for its hallucinogenic effects. Additionally, it shows high binding affinity for other serotonin receptor subtypes such as 5-HT1A, 5-HT1D, and 5-HT2B .

Reports indicate that users may experience gastrointestinal disturbances such as nausea and bloating, particularly at higher doses. These side effects suggest that 2C-B-FLY may possess monoamine oxidase-inhibiting properties, which can complicate its use in combination with other substances .

The synthesis of 2C-B-FLY involves several key steps:

  • Starting Materials: The synthesis typically begins with commercially available phenethylamines.
  • Bromination: A bromination reaction introduces the bromine atom at the desired position on the aromatic ring.
  • Cyclization: The formation of the dihydrodifuran structure is achieved through cyclization reactions involving tetrahydrofuran derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The detailed synthetic pathway has not been extensively documented in literature but follows standard organic synthesis protocols used for similar phenethylamine derivatives .

Interaction studies involving 2C-B-FLY have indicated potential risks when combined with other substances. The compound's suspected monoamine oxidase-inhibiting properties raise concerns about interactions with serotonergic drugs like MDMA or certain antidepressants, which could lead to serotonin syndrome or other adverse effects .

Additionally, anecdotal reports from users suggest that combining 2C-B-FLY with cannabis or stimulants may enhance or alter its effects but could also increase the risk of negative side effects such as anxiety or gastrointestinal distress .

Several compounds share structural similarities or pharmacological profiles with 2C-B-FLY. These include:

Compound NameChemical ClassKey Features
2C-BPhenethylamineKnown for its entactogenic and psychedelic effects; often compared directly with 2C-B-FLY due to structural similarities.
DOBPhenethylamineA potent psychedelic known for longer-lasting effects; structurally related but differs in receptor activity profile.
DOMPhenethylamineAnother potent psychedelic; exhibits different potency and duration compared to 2C-B-FLY.
2C-IPhenethylamineShares similar psychoactive properties but varies in receptor binding affinity and subjective effects.
TFMFlyBenzodihydrodifuranA derivative that retains some structural features of 2C-B-FLY but has distinct pharmacological properties.

The uniqueness of 2C-B-FLY lies in its specific dihydrodifuran structure, which enhances binding efficacy at serotonin receptors compared to non-dihydrofuran analogs like traditional phenethylamines . Its distinct side effect profile and potential MAO-inhibiting properties further differentiate it from closely related compounds within the same class.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.99747 g/mol

Monoisotopic Mass

318.99747 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

Z1T18Z40OT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

733720-95-1
178557-21-6

Wikipedia

2C-B-FLY

Dates

Modify: 2023-08-15

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